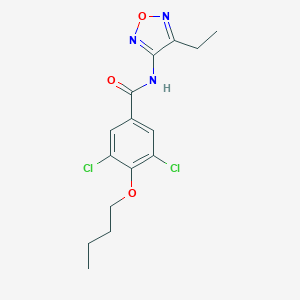
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. ABH is a chromene derivative that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapeutic agents. In
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of oxidative stress. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to protect against oxidative stress-induced damage in neuronal cells and to inhibit the production of pro-inflammatory cytokines in macrophages. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to exhibit anti-cancer effects, including the induction of apoptosis and the inhibition of tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to activate the Nrf2 pathway, and its potential use as a fluorescent probe for the detection of ROS. However, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, including the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Further investigation is also needed to fully understand the mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to identify potential targets for drug development. Additionally, the development of new synthetic methods for 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and the investigation of its potential use as a fluorescent probe for the detection of ROS in biological systems are also promising areas for future research.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-tert-butylphenylacetonitrile with 2,3-epoxypropyl-4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapeutic agents. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Propiedades
Nombre del producto |
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)13-6-4-12(5-7-13)18-15-9-8-14(23)10-17(15)24-19(22)16(18)11-21/h4-10,18,23H,22H2,1-3H3 |
Clave InChI |
VXJYAXURPZFVJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)




![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)

![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)

![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)